Bis(benzonitrile)palladium chloride

Catalog No.
S776094
CAS No.
14220-64-5
M.F
C14H10Cl2N2Pd
M. Wt
383.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(benzonitrile)palladium chloride

CAS Number

14220-64-5

Product Name

Bis(benzonitrile)palladium chloride

IUPAC Name

bis(benzonitrile);dichloropalladium

Molecular Formula

C14H10Cl2N2Pd

Molecular Weight

383.6 g/mol

InChI

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

WXNOJTUTEXAZLD-UHFFFAOYSA-L

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl

The exact mass of the compound Bis(benzonitrile)palladium(II) chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169967. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(benzonitrile)palladium(II) chloride, PdCl2(PhCN)2, is a highly versatile, organic-soluble coordination complex that serves as a critical palladium(II) source in homogeneous catalysis and organometallic synthesis. Unlike the polymeric and highly insoluble palladium(II) chloride (PdCl2) baseline, this complex features two labile benzonitrile ligands that render it readily soluble in a wide range of non-coordinating organic solvents such as dichloromethane, chloroform, and benzene [1]. This enhanced processability makes it an ideal "naked" PdCl2 equivalent for the rapid, room-temperature synthesis of phosphine, carbene, and nitrogen-donor palladium complexes. Furthermore, it is a potent pre-catalyst in its own right, frequently utilized in cross-coupling reactions, Wacker-type oxidations, and targeted alkyne functionalizations where precise control over the metal's coordination sphere and halide environment is required .

Attempting to substitute Bis(benzonitrile)palladium(II) chloride with the cheaper, uncoordinated PdCl2 often results in heterogeneous reaction mixtures, drastically reduced reaction rates, and poor reproducibility due to the 1D polymeric nature of PdCl2 in non-coordinating media [1]. While Palladium(II) acetate (Pd(OAc)2) is a common homogeneous alternative, it introduces acetate counterions that can alter the basicity of the reaction medium, participate in unwanted C-H activation pathways, or poison specific catalytic cycles that require a pure chloride environment [2]. Even the closely related bis(acetonitrile)palladium(II) chloride (PdCl2(MeCN)2) cannot always act as a direct drop-in substitute; the benzonitrile ligands in PdCl2(PhCN)2 offer a more lipophilic profile, granting superior solubility in non-polar solvents and distinct ligand dissociation kinetics that are critical for achieving high yields in sensitive intramolecular cyclizations and ligand-exchange protocols[3].

Solubility and Homogeneous Processability vs. Polymeric PdCl2

The primary procurement driver for PdCl2(PhCN)2 is its ability to act as a fully soluble source of PdCl2. Standard PdCl2 is a 1D coordination polymer that is highly insoluble in non-coordinating solvents like benzene, dichloromethane, and chloroform, necessitating harsh conditions or highly polar coordinating solvents for dissolution [1]. In contrast, the coordination of two benzonitrile ligands in PdCl2(PhCN)2 breaks the polymeric structure, resulting in a discrete, square-planar complex that dissolves readily in these organic solvents at room temperature [2]. This allows for immediate, homogeneous ligand exchange reactions with phosphines or N-heterocyclic carbenes (NHCs) without the kinetic barriers associated with solid-liquid phase reactions.

Evidence DimensionSolubility in non-coordinating organic solvents (e.g., CHCl3, CH2Cl2, Benzene)
Target Compound DataHighly soluble, forms homogeneous solutions at room temperature
Comparator Or BaselinePdCl2 (Insoluble coordination polymer)
Quantified DifferenceBinary transition from insoluble (heterogeneous) to fully soluble (homogeneous)
ConditionsRoom temperature, standard non-polar to weakly polar organic solvents

Procurement of this specific complex eliminates the need for harsh dissolution protocols, ensuring reproducible, homogeneous conditions for the synthesis of downstream palladium catalysts.

Enhanced Yields in Intramolecular Cyclizations vs. PdCl2(MeCN)2

While PdCl2(MeCN)2 is a structurally similar analog, the choice of the nitrile ligand significantly impacts catalytic performance in specific transformations. In the oxidative intramolecular cyclization of tosylglycine-N-allylamides, the use of PdCl2(MeCN)2 as the catalyst yielded 65% of the desired cyclized product [1]. Substituting the catalyst with PdCl2(PhCN)2 under identical conditions increased the yield to 90% [1]. This quantitative improvement is attributed to the different lability and steric/electronic profile of the benzonitrile ligand, which facilitates more efficient substrate coordination and subsequent cyclization steps in less polar solvent environments.

Evidence DimensionProduct yield in intramolecular bromoamination/cyclization
Target Compound Data90% yield
Comparator Or BaselinePdCl2(MeCN)2 (65% yield)
Quantified Difference25% absolute increase in product yield
ConditionsCombined action of N-chlorosuccinimide (NCS) and Pd catalyst

For complex organic synthesis and API intermediate manufacturing, selecting the benzonitrile analog over the acetonitrile analog can prevent significant yield losses in critical cyclization steps.

Halide-Dependent Regiocontrol in Alkyne Functionalization vs. Acetate Precursors

The choice between a chloride-based precursor like PdCl2(PhCN)2 and an acetate-based precursor like Pd(OAc)2 fundamentally alters the catalytic intermediate in alkyne functionalization. In the hydrothiolation of aromatic alkynes, the use of PdCl2(PhCN)2 enables the formation of a specific palladium sulfide intermediate (ArS-[Pd]-Cl) via rapid ligand exchange, directing the reaction to yield Markovnikov adducts with excellent regioselectivity[1]. Precursors lacking the chloride ligand or possessing strongly bound phosphines often fail to access this specific thiopalladation pathway, leading to mixed regiochemistry or requiring alternative, harsher conditions.

Evidence DimensionRegioselectivity in aromatic alkyne hydrothiolation
Target Compound DataExcellent regioselectivity for Markovnikov adducts
Comparator Or BaselineNon-chloride or strongly ligated Pd precursors (e.g., Pd(OAc)2, Pd(PPh3)4)
Quantified DifferenceShift from mixed/poor selectivity to exclusive Markovnikov addition
ConditionsHomogeneous catalytic hydrothiolation via ArS-[Pd]-Cl intermediate

Buyers must select this specific chloride-bearing, labile-ligand complex to ensure precise regiocontrol in the synthesis of vinyl sulfides and related functionalized olefins.

Universal Precursor for Custom Palladium Catalysts

Due to its excellent solubility in non-coordinating solvents and the high lability of its benzonitrile ligands, PdCl2(PhCN)2 is the premier starting material for synthesizing bespoke Pd(II) complexes. It allows for rapid, room-temperature ligand exchange with phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-donor ligands, avoiding the heterogeneous reaction conditions and poor reproducibility required when using raw PdCl2 [1].

Intramolecular Cyclizations and Bromoaminations

For the synthesis of complex heterocycles, such as isoxazolidines or piperazinones via intramolecular cyclization, PdCl2(PhCN)2 outperforms its acetonitrile analog (PdCl2(MeCN)2) by delivering higher yields (e.g., up to 90% vs 65%) and better conversion rates. Its distinct lipophilicity and ligand exchange kinetics make it the optimal choice for these sensitive oxidative ring-closing methodologies [2].

Regioselective Addition to Alkynes and Alkenes

Leveraging the specific electronic properties of the chloride and benzonitrile environment, this complex is uniquely suited for catalyzing hydrothiolation, hydroselenation, and hydrochlorination of alkynes. It provides superior regiocontrol (e.g., exclusively favoring Markovnikov adducts) compared to Pd(OAc)2 or strongly ligated Pd(0) complexes, making it essential for synthesizing specific vinyl sulfides and related functional materials [3].

Homogeneous Cross-Coupling in Acetate-Sensitive Systems

In scenarios where palladium(II) acetate is incompatible due to acetate-induced side reactions, C-H activation interference, or basicity issues, PdCl2(PhCN)2 serves as a highly effective, soluble Pd(II) chloride source. It is widely used as a pre-catalyst in Suzuki, Heck, and Stille couplings, providing a stable yet reactive metal center that readily enters the catalytic cycle upon in situ reduction .

Hydrogen Bond Acceptor Count

2

Exact Mass

381.92558 Da

Monoisotopic Mass

381.92558 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

14220-64-5

Wikipedia

Bis(benzonitrile)palladium_dichloride

Dates

Last modified: 08-15-2023

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